4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile
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Overview
Description
4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a phenyl group and a benzoyl group, which itself is further substituted with a pyridin-2-yloxy moiety. The presence of a cyano group at the 4-position of the piperidine ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the formation of the piperidine core. One common approach is to start with 4-phenylpiperidine-4-carbonitrile as the core structure. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3-(pyridin-2-yloxy)benzoyl chloride. The reaction conditions for this step often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can offer better control over reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or column chromatography would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution at the benzoyl group can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Biologically, this compound may exhibit interesting properties due to its structural features. It could potentially interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: In industry, this compound could be used in the production of specialty chemicals or materials. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Phenylpiperidine-4-carbonitrile: Similar core structure but lacks the benzoyl and pyridin-2-yloxy groups.
3-(Pyridin-2-yloxy)benzoyl chloride: Similar benzoyl group but lacks the piperidine ring.
4-Phenyl-1-(benzoyl)piperidine-4-carbonitrile: Similar core structure but lacks the pyridin-2-yloxy group.
Uniqueness: The uniqueness of 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile lies in its combination of the piperidine ring, phenyl group, benzoyl group, and pyridin-2-yloxy moiety. This combination of functional groups provides a unique set of chemical properties and reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
4-phenyl-1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-18-24(20-8-2-1-3-9-20)12-15-27(16-13-24)23(28)19-7-6-10-21(17-19)29-22-11-4-5-14-26-22/h1-11,14,17H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGPLOLTKFNXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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